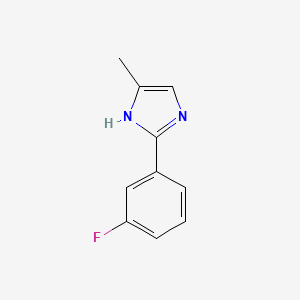

2-(3-fluorophenyl)-5-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |

InChI Key |

BJAOBYGIXIWBMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Fluorophenyl 5 Methyl 1h Imidazole and Analogues

Foundational Synthetic Routes to Imidazole (B134444) Core Structures Relevant to the Compound

The construction of the imidazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile pathways to this important scaffold.

Classical Condensation Reactions (e.g., Debus-Radziszewski, Wallach)

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that offers a straightforward approach to imidazole derivatives. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.org The reaction can be conceptualized as a two-stage process. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. wikipedia.org A key advantage of this method is its use of readily available starting materials. However, a notable drawback can be the formation of side products, which may lead to lower yields. wikipedia.org

The Wallach synthesis provides an alternative classical route to imidazoles. This method involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride, followed by reduction. While historically significant, this method is less commonly employed for the synthesis of simple substituted imidazoles compared to the more versatile Debus-Radziszewski approach.

Modern Cyclization Approaches (e.g., Van Leusen, Iodine-Mediated Cyclization)

The Van Leusen imidazole synthesis is a powerful modern method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction can be performed as a three-component reaction where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org The mechanism involves the deprotonation of TosMIC, which then undergoes a cycloaddition to the carbon-nitrogen double bond of the aldimine. Subsequent elimination of p-toluenesulfinic acid from the resulting imidazoline (B1206853) intermediate yields the aromatic imidazole ring. organic-chemistry.org This method is valued for its mild reaction conditions and the ability to construct a variety of substituted imidazoles. wikipedia.org

Iodine-mediated cyclization represents another contemporary strategy for imidazole synthesis. These reactions often proceed under mild, metal-free conditions, making them an attractive "green" alternative. Various iodine-promoted oxidative cyclization reactions have been developed for the synthesis of substituted imidazoles from readily available starting materials.

Targeted Synthesis of 2-(3-fluorophenyl)-5-methyl-1H-imidazole

The specific synthesis of 2-(3-fluorophenyl)-5-methyl-1H-imidazole requires careful selection of precursors and reaction conditions to ensure the correct placement of the substituent groups on the imidazole core.

Precursor Selection and Reaction Conditions for Imidazole Ring Formation

For the synthesis of 2-(3-fluorophenyl)-5-methyl-1H-imidazole, a plausible approach utilizing the Debus-Radziszewski reaction would involve the following precursors:

3-Fluorobenzaldehyde (B1666160): This provides the 3-fluorophenyl group at the 2-position of the imidazole ring.

Methylglyoxal: This unsymmetrical 1,2-dicarbonyl compound serves as the source for the carbon backbone of the imidazole and the methyl group.

Ammonia: This provides the two nitrogen atoms of the imidazole ring.

The reaction would be a one-pot condensation of these three components, typically carried out in a suitable solvent and often with heating. The use of various catalysts, such as Lewis acids or solid-supported acids, has been explored to improve the efficiency of the Debus-Radziszewski reaction. ijprajournal.com

Alternatively, the Van Leusen synthesis could be employed. The key precursors for this route would be:

An aldimine derived from the condensation of 3-fluorobenzaldehyde and an appropriate amine.

Tosylmethyl isocyanide (TosMIC) or a derivative that facilitates the introduction of the methyl group at the C5 position.

The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent. organic-chemistry.org

| Synthetic Route | Precursor 1 | Precursor 2 | Precursor 3 | General Conditions |

| Debus-Radziszewski | 3-Fluorobenzaldehyde | Methylglyoxal | Ammonia | Condensation, often with heating and/or catalysis. |

| Van Leusen | Aldimine of 3-fluorobenzaldehyde | TosMIC derivative | - | Base-mediated cycloaddition. |

Introduction of the 3-Fluorophenyl Moiety

In both the Debus-Radziszewski and Van Leusen synthetic strategies, the 3-fluorophenyl moiety is introduced at the C2 position of the imidazole ring through the use of 3-fluorobenzaldehyde as a key starting material. nih.govnih.gov The carbonyl carbon of the aldehyde becomes the C2 carbon of the resulting imidazole. The fluorine substituent on the phenyl ring is generally stable under the reaction conditions of both synthetic routes. The selection of this precursor directly dictates the presence and position of the fluorinated aromatic group in the final product.

Regioselective Installation of the Methyl Group at Position 5

The regioselective placement of the methyl group at the 5-position of the imidazole ring is a critical aspect of the synthesis.

In the context of the Debus-Radziszewski synthesis , the use of an unsymmetrical 1,2-dicarbonyl compound like methylglyoxal introduces a challenge in regioselectivity. The reaction can potentially yield two isomeric products: 2-(3-fluorophenyl)-4-methyl-1H-imidazole and the desired 2-(3-fluorophenyl)-5-methyl-1H-imidazole. The control of regioselectivity in such reactions can be influenced by factors such as the specific reaction conditions, the nature of the catalyst employed, and the electronic and steric properties of the substituents on the aldehyde. Achieving high regioselectivity for the 5-methyl isomer often requires careful optimization of the reaction parameters.

For the Van Leusen synthesis , the substitution pattern of the final imidazole product is determined by the structure of the TosMIC reagent and the aldimine. To obtain a methyl group at the C5 position, a modified TosMIC reagent would be necessary. The traditional Van Leusen reaction with an aldimine and unsubstituted TosMIC typically leads to a 1,5-disubstituted imidazole. Therefore, to achieve the desired 2,5-disubstituted pattern, a more complex multistep sequence or a specifically substituted TosMIC derivative would be required.

Strategies for Derivatization and Further Functionalization of 2-(3-fluorophenyl)-5-methyl-1H-imidazole

The functionalization of 2-(3-fluorophenyl)-5-methyl-1H-imidazole can be approached by targeting three key regions of the molecule: the imidazole ring, the phenyl substituent, and the methyl group. Each of these sites offers distinct possibilities for chemical modification, enabling the synthesis of a diverse library of analogues.

The imidazole ring in 2-(3-fluorophenyl)-5-methyl-1H-imidazole is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The positions on the imidazole ring available for substitution are C4 and the nitrogen atoms (N1). The C5 position is already substituted with a methyl group.

Electrophilic Substitution:

Electrophilic substitution reactions on the imidazole ring, such as halogenation, nitration, and sulfonation, can be achieved under appropriate conditions. For instance, electrophilic fluorination of imidazole derivatives has been reported to occur at the C4 or C5 positions. youtube.comsigmaaldrich.com The regioselectivity of these reactions is often influenced by the nature of the substituents already present on the ring and the reaction conditions.

A key consideration for electrophilic substitution is the potential for reaction at the N1 position. To direct the substitution to the carbon atoms of the imidazole ring, it is often necessary to protect the N1 position with a suitable protecting group.

| Reaction | Reagent/Conditions | Position of Functionalization |

| Halogenation | N-Halosuccinimide (NXS) | C4 |

| Nitration | HNO₃/H₂SO₄ | C4 |

| Sulfonation | SO₃/H₂SO₄ | C4 |

| Alkylation/Acylation | Alkyl/Acyl Halide | N1 |

Nucleophilic Substitution:

While less common due to the electron-rich nature of the imidazole ring, nucleophilic substitution can be facilitated by the introduction of electron-withdrawing groups on the ring. mdpi.comnih.gov For example, a nitro group at the C4 position can activate the ring towards nucleophilic attack. The derivatization of the imidazole ring can also be achieved through deprotonation with a strong base to form an imidazolide (B1226674) anion, which can then react with various electrophiles.

| Reaction | Reagent/Conditions | Position of Functionalization |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻) with a C4-nitro-substituted imidazole | C4 |

| N-Alkylation/Acylation | Strong base (e.g., NaH) followed by an electrophile (e.g., alkyl/acyl halide) | N1 |

The 3-fluorophenyl group at the C2 position of the imidazole ring provides a versatile handle for further functionalization. The fluorine atom can influence the electronic properties of the phenyl ring and can be a site for modification, although direct displacement is challenging. More commonly, other positions on the phenyl ring can be functionalized through electrophilic aromatic substitution reactions.

The directing effects of the imidazole substituent and the fluorine atom will govern the regioselectivity of these substitutions. The imidazole ring is generally considered a deactivating group, while the fluorine atom is a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution is most likely to occur at the positions meta to the imidazole ring and ortho/para to the fluorine atom.

Furthermore, the introduction of other functional groups on the phenyl ring can be achieved through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, if a suitable handle like a bromo or iodo substituent is present on the phenyl ring.

| Reaction | Reagent/Conditions | Position of Functionalization |

| Nitration | HNO₃/H₂SO₄ | Positions ortho and para to the fluorine and meta to the imidazole |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Positions ortho and para to the fluorine and meta to the imidazole |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Position of a pre-existing halide on the phenyl ring |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Position of a pre-existing halide on the phenyl ring |

The methyl group at the C5 position of the imidazole ring offers another avenue for derivatization. While the C-H bonds of the methyl group are generally unreactive, they can be functionalized under specific conditions. One common strategy involves the oxidation of the methyl group to a formyl group (-CHO), which can then serve as a versatile intermediate for a wide range of subsequent transformations.

The resulting 5-formyl-1H-imidazole derivative can undergo reactions such as reductive amination to introduce amine functionalities, Wittig reactions to form alkenes, or further oxidation to a carboxylic acid group. This carboxylic acid can then be converted to esters, amides, or other acid derivatives.

| Reaction | Reagent/Conditions | Resulting Functional Group |

| Oxidation | Oxidizing agent (e.g., SeO₂) | Formyl (-CHO) |

| Reductive Amination (of formyl group) | Amine, reducing agent (e.g., NaBH₃CN) | Aminomethyl (-CH₂NR₂) |

| Wittig Reaction (of formyl group) | Wittig reagent (e.g., Ph₃P=CHR) | Alkenyl (-CH=CHR) |

| Oxidation (of formyl group) | Oxidizing agent (e.g., KMnO₄) | Carboxyl (-COOH) |

Spectroscopic and Structural Elucidation of 2 3 Fluorophenyl 5 Methyl 1h Imidazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of 2-(3-fluorophenyl)-5-methyl-1H-imidazole is expected to display distinct signals corresponding to each unique proton environment in the molecule. Based on data from analogous compounds such as 2-(3-fluorophenyl)-1H-benzo[d]imidazole, the aromatic protons of the 3-fluorophenyl group are predicted to appear in the downfield region, typically between δ 7.0 and 8.0 ppm rsc.org. The coupling of these protons with the fluorine atom will result in complex splitting patterns. The proton on the imidazole (B134444) ring (C4-H) is expected to appear as a singlet, while the methyl protons at the C5 position will also produce a singlet, typically further upfield. The N-H proton of the imidazole ring characteristically appears as a broad singlet at a variable chemical shift, often significantly downfield rsc.org.

Expected ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H (Imidazole) | > 12.0 | broad singlet |

| C-H (Fluorophenyl) | 7.0 - 8.0 | multiplet |

| C4-H (Imidazole) | ~7.0 | singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, nine distinct carbon signals are anticipated. The carbons of the fluorophenyl ring will be observed in the aromatic region (δ 110-165 ppm), with the carbon atom directly bonded to fluorine (C3') exhibiting a large one-bond coupling constant (¹JCF) nih.gov. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are characteristic, with C2 typically appearing the most downfield due to its position between two nitrogen atoms researchgate.netmdpi.com. The methyl carbon is expected to resonate in the upfield region of the spectrum. The presence of tautomers in imidazole derivatives can sometimes lead to peak broadening or the absence of certain signals in solution-state NMR mdpi.com.

Expected ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imidazole) | ~145 |

| C4 (Imidazole) | ~120 |

| C5 (Imidazole) | ~130 |

| C-F (Fluorophenyl) | ~162 (doublet, ¹JCF ≈ 245 Hz) |

| C-H (Fluorophenyl) | 110 - 135 |

| C-ipso (Fluorophenyl) | ~132 |

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift provides insight into the electronic effects of the imidazole ring on the fluorophenyl moiety. Based on data for similar compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the signal is predicted to appear around -110 to -115 ppm nih.gov. The signal will likely appear as a multiplet due to coupling with the ortho and para protons on the phenyl ring.

Expected ¹⁹F NMR Data

| Atom Assignment | Predicted Chemical Shift (δ, ppm) |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound. The calculated molecular weight of 2-(3-fluorophenyl)-5-methyl-1H-imidazole (C₁₀H₉FN₂) is 176.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 176.

The fragmentation of related aryl-imidazoles suggests several predictable pathways researchgate.net. A primary fragmentation could involve the cleavage of the bond between the phenyl and imidazole rings. Another common pathway for imidazole-containing compounds involves the loss of small, stable molecules like hydrogen cyanide (HCN) from the heterocyclic ring.

Expected Mass Spectrometry Data

| m/z | Proposed Fragment |

|---|---|

| 176 | [M]⁺· (Molecular Ion) |

| 149 | [M - HCN]⁺· |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-(3-fluorophenyl)-5-methyl-1H-imidazole is expected to show several key absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding rsc.orgrsc.org. Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The stretching vibrations for the C=N and C=C bonds within the imidazole and phenyl rings typically appear in the 1610-1450 cm⁻¹ region rsc.orgresearchgate.net. A strong absorption band corresponding to the C-F stretch is anticipated in the 1250-1000 cm⁻¹ range.

Expected IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| C=N / C=C Stretch | 1610 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl and imidazole rings in 2-(3-fluorophenyl)-5-methyl-1H-imidazole is expected to give rise to strong absorptions in the UV region. These absorptions are primarily due to π → π* electronic transitions researchgate.net. For 2-phenylimidazole (B1217362) derivatives, strong absorption bands are typically observed in the 250-350 nm range researchgate.netnist.gov. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the specific substitution pattern on the aromatic ring.

Expected UV-Vis Data

| Transition Type | Predicted λmax (nm) |

|---|

X-ray Crystallography for Precise Solid-State Molecular Geometry

A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 2-(3-fluorophenyl)-5-methyl-1H-imidazole. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise solid-state molecular geometry, including bond lengths and angles, is not publicly available at this time.

While crystallographic data exists for structurally related imidazole derivatives, the strict focus of this article on 2-(3-fluorophenyl)-5-methyl-1H-imidazole precludes the inclusion and discussion of data from other compounds. The precise atomic arrangement and intermolecular interactions in the solid state are unique to each compound and cannot be extrapolated from analogues.

Further research involving the synthesis of single crystals of 2-(3-fluorophenyl)-5-methyl-1H-imidazole and subsequent analysis by single-crystal X-ray diffraction would be required to determine its definitive solid-state structure. Such an analysis would provide invaluable insights into its molecular conformation, packing arrangement in the crystal lattice, and the nature of any intermolecular forces, such as hydrogen bonding or π-stacking interactions.

Computational and Theoretical Investigations of 2 3 Fluorophenyl 5 Methyl 1h Imidazole

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine molecular geometries, vibrational frequencies, and a variety of electronic properties by calculating the electron density of a system. For molecules like 2-(3-fluorophenyl)-5-methyl-1H-imidazole, DFT calculations elucidate the fundamental aspects of its stability, aromaticity, and intramolecular interactions.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is crucial for understanding the molecule's physical and chemical properties. For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, the key geometrical parameters include bond lengths, bond angles, and, most importantly, the dihedral (torsion) angles between the imidazole (B134444) and the 3-fluorophenyl rings.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. The relative orientation of the phenyl and imidazole rings is a critical feature. Computational studies on similar substituted phenyl-imidazole compounds reveal that the rings are typically not coplanar due to steric hindrance. For instance, in the related molecule 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole, the imidazole ring forms a dihedral angle of 18.71° with the fluorophenyl ring. nih.gov Similarly, for 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, this angle is 26.93°. nih.gov It is expected that 2-(3-fluorophenyl)-5-methyl-1H-imidazole would also adopt a twisted conformation, with a specific dihedral angle that minimizes steric repulsion while allowing for some degree of electronic conjugation.

Table 1: Representative Dihedral Angles in Related Fluorophenyl-Imidazole Derivatives

| Compound Name | Rings | Dihedral Angle (°) |

|---|---|---|

| 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole | Imidazole and Fluorophenyl | 18.71 nih.gov |

| 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole | Imidazole and Fluorophenyl | 26.93 nih.gov |

| 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | Imidazole and Phenyl | ~30.24 mdpi.com |

This table presents data for structurally similar molecules to illustrate typical conformational features. The specific values for 2-(3-fluorophenyl)-5-methyl-1H-imidazole would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. pku.edu.cnacs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.commdpi.com

Table 2: Illustrative FMO Data for a Substituted Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related compound, to demonstrate typical values obtained from DFT calculations. malayajournal.org

The analysis of the HOMO-LUMO gap helps predict how substituents affect the electronic properties of the core structure. nih.govrsc.org For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, this analysis would reveal how the specific substitution pattern tunes its electronic behavior and reactivity.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions. acadpubl.eu This is achieved by examining the "second-order perturbation energy," E(2), which measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. rdd.edu.iq

For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, MD simulations are particularly useful for understanding its behavior in a biological environment or in solution. Key applications include:

Solvent Effects: MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules (e.g., water). This reveals how the solvent organizes around the molecule (hydration shells) and how hydrogen bonding networks are formed and broken over time, which can influence the molecule's conformation and reactivity. rdd.edu.iqnih.govuobaghdad.edu.iq

Conformational Dynamics: Simulations can explore the full range of accessible conformations, including rotations around the single bond connecting the two rings, and determine the relative populations and interconversion rates of different conformers.

Binding with Biomolecules: If the molecule is a potential drug candidate, MD simulations can be used to study its binding stability and dynamics within the active site of a target protein, providing insights into the key interactions that govern molecular recognition. nih.gov

Recent advancements have enabled the use of machine learning-based deep potential models to perform MD simulations with first-principles accuracy on large systems and over long timescales, offering even greater insight into the dynamics of molecules like imidazole. onsager.cnnih.gov

In Silico Prediction of Reactivity and Stability

Computational methods can predict a molecule's reactivity and stability using descriptors derived from its electronic structure. These predictions are valuable for understanding reaction mechanisms and designing molecules with desired stability profiles.

One powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a 3D plot of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich and electron-poor regions.

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For imidazole derivatives, these are typically located around the nitrogen atoms. malayajournal.orgorientjchem.org

Blue regions (positive potential) indicate electron-poor areas, which are susceptible to nucleophilic attack.

Another approach involves using global reactivity descriptors , which are calculated from the HOMO and LUMO energies. These descriptors quantify various aspects of reactivity:

Table 3: Global Reactivity Descriptors from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; a measure of reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

By calculating these parameters for 2-(3-fluorophenyl)-5-methyl-1H-imidazole, one can quantitatively assess its stability and predict its behavior in chemical reactions. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. scientific.net The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov

For a class of compounds like substituted imidazoles, a QSAR study would proceed as follows:

Data Collection: A dataset of imidazole derivatives with experimentally measured biological activity (e.g., enzyme inhibition, anticancer activity) is compiled. nih.govtandfonline.com

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. rjptonline.org

Model Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not overfitted. nih.gov

If 2-(3-fluorophenyl)-5-methyl-1H-imidazole were part of such a study, the resulting QSAR model could be used to suggest modifications to its structure (e.g., changing the position of the fluorine atom, adding other substituents) to enhance its desired biological activity. QSAR provides crucial design principles for lead optimization in medicinal chemistry. nih.govrjptonline.org

Reactivity Profiles and Chemical Transformations of 2 3 Fluorophenyl 5 Methyl 1h Imidazole

Electrophilic Reactions on the Imidazole (B134444) Ring and Fluorophenyl Moiety

The imidazole ring is inherently electron-rich and, consequently, highly susceptible to electrophilic aromatic substitution. globalresearchonline.net For a non-symmetrically substituted imidazole like 2-(3-fluorophenyl)-5-methyl-1H-imidazole, the regioselectivity of such reactions is dictated by the electronic properties of the existing substituents. Generally, electrophilic attack on the imidazole ring is favored at the C4 and C5 positions over the C2 position. globalresearchonline.net

Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of 2-phenylimidazoles often requires strong acidic conditions, such as a mixture of nitric and sulfuric acid. google.comresearchgate.net Depending on the reaction conditions, nitration can occur on either the imidazole ring or the phenyl ring. For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, mild nitrating conditions would likely lead to substitution at the C4 position of the imidazole. Harsher conditions could lead to further nitration on the fluorophenyl ring, directed by the fluorine atom (an ortho-, para-director) to the positions C4' and C6' of the phenyl ring. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (mild) | 2-(3-fluorophenyl)-5-methyl-4-nitro-1H-imidazole |

| Bromination | Br₂ / CH₃COOH | 4-bromo-2-(3-fluorophenyl)-5-methyl-1H-imidazole |

Nucleophilic Reactions and Their Regioselectivity

The imidazole ring is electron-rich and generally resistant to nucleophilic aromatic substitution unless there are potent electron-withdrawing groups present. globalresearchonline.net The primary site for nucleophilic interaction in 2-(3-fluorophenyl)-5-methyl-1H-imidazole is the sp²-hybridized nitrogen atom at the N3 position, which possesses a lone pair of electrons. This makes it a good nucleophile for reactions like alkylation. youtube.com

N-alkylation is a common reaction for imidazoles, typically proceeding by treatment with an alkyl halide in the presence of a base to deprotonate the N1-H. nih.govgoogle.com This reaction yields N-substituted imidazoles. Given the tautomeric nature of the N1-H, alkylation can potentially occur at either nitrogen, but for 2,5-disubstituted imidazoles, the product is typically named as the 1-alkyl derivative.

Direct nucleophilic attack on the carbon atoms of the imidazole ring is rare. However, functionalization at the C2 position can be achieved through deprotonation with a strong base (forming an imidazolide (B1226674) anion), followed by reaction with an electrophile. google.com Halogenation of imidazole N-oxides can also lead to 2-haloimidazoles via a nucleophilic substitution mechanism. researchgate.net

Acid-Base Properties and Protonation Equilibria of the Imidazole Nitrogen

Imidazole is an amphoteric compound, capable of acting as both a weak acid and a weak base. nih.gov The acidic proton is on the N1 nitrogen (pKa ≈ 14.5), while the basic site is the N3 nitrogen (pKa of the conjugate acid, pKaH ≈ 7.1). nih.gov The basicity of the N3 nitrogen in 2-(3-fluorophenyl)-5-methyl-1H-imidazole is modulated by its substituents.

The 5-methyl group is electron-donating through an inductive effect, which increases the electron density on the imidazole ring and thus enhances the basicity of the N3 nitrogen compared to unsubstituted imidazole. ias.ac.in Conversely, the 2-(3-fluorophenyl) group is electron-withdrawing, which decreases the electron density on the ring and reduces the basicity. The fluorine atom, due to its high electronegativity, makes the 3-fluorophenyl group more electron-withdrawing than an unsubstituted phenyl group. The net effect is a balance between these opposing electronic influences, though the electron-withdrawing effect of the aryl group typically dominates, making the compound less basic than unsubstituted imidazole. mdpi.com

Protonation occurs at the N3 nitrogen, forming a resonance-stabilized imidazolium (B1220033) cation. nih.gov The equilibrium between the neutral and protonated forms is crucial for its behavior in biological and chemical systems.

Table 2: Comparison of Predicted pKaH Values

| Compound | Substituents | Predicted Effect on Basicity | Estimated pKaH |

|---|---|---|---|

| Imidazole | None | Reference | ~7.1 nih.gov |

| 2-Methylimidazole | 2-CH₃ (donating) | Increase | ~7.9 ias.ac.in |

| 2-Phenylimidazole (B1217362) | 2-Ph (withdrawing) | Decrease | ~6.0 |

Cycloaddition Reactions and Annulation Strategies

The imidazole ring can be synthesized through various cycloaddition and annulation strategies. A common method is the [3+2] annulation, for example, between an amidine and an alkyne, which efficiently constructs the five-membered ring. nih.gov While this pertains to the synthesis of the core structure, the imidazole ring itself can participate in cycloaddition reactions, particularly when activated.

For instance, imidazole N-oxides can act as 1,3-dipoles and undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net Diels-Alder or [4+2] cycloadditions involving the imidazole core are less common due to the aromatic stability of the ring. However, derivatives with exocyclic double bonds, such as 5-methylidene-imidazolones, can act as dienophiles in [4+2] cycloaddition reactions. mdpi.commdpi.com

Annulation strategies can be employed to build larger fused heterocyclic systems starting from a pre-functionalized imidazole core. This often involves reactions that form new rings fused to the C4-C5 bond of the imidazole, expanding its structural complexity for applications in materials science and medicinal chemistry.

Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful tool for the advanced functionalization of 2-(3-fluorophenyl)-5-methyl-1H-imidazole. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Direct C-H activation and arylation is a prominent strategy. Palladium and nickel catalysts are effective for the regioselective arylation of imidazole C-H bonds. nih.govnih.govelsevierpure.com For the target molecule, the C4-H bond is the most likely site for direct arylation, given the substitution pattern. This allows for the introduction of various aryl or heteroaryl groups at this position. jst.go.jp

The fluorophenyl ring also offers a handle for cross-coupling. While the C-F bond is strong, it can be activated for certain coupling reactions. More commonly, other positions on the phenyl ring can be halogenated (e.g., via bromination) and then used as sites for Suzuki, Heck, or Sonogashira coupling reactions to introduce new substituents. nih.govmdpi.com

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| C4-H Arylation | Imidazole + Aryl Halide | Pd(OAc)₂ / Ligand | 4-Aryl-2-(3-fluorophenyl)-5-methyl-1H-imidazole |

| Suzuki Coupling | Bromo-functionalized Imidazole + Arylboronic Acid | Pd(PPh₃)₄ / Base | Aryl-functionalized 2-(3-fluorophenyl)-5-methyl-1H-imidazole |

| Heck Reaction | Halo-functionalized Imidazole + Alkene | Pd(OAc)₂ / PPh₃ / Base | Alkenyl-functionalized 2-(3-fluorophenyl)-5-methyl-1H-imidazole |

These advanced functionalization techniques significantly expand the chemical space accessible from the 2-(3-fluorophenyl)-5-methyl-1H-imidazole scaffold, enabling the synthesis of complex derivatives with tailored properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-(3-fluorophenyl)-5-methyl-1H-imidazole |

| 2-(3-fluorophenyl)-5-methyl-4-nitro-1H-imidazole |

| 4-bromo-2-(3-fluorophenyl)-5-methyl-1H-imidazole |

| 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-sulfonic acid |

| Imidazole |

| 2-Methylimidazole |

| 2-Phenylimidazole |

| 4-Aryl-2-(3-fluorophenyl)-5-methyl-1H-imidazole |

| 1-Aryl-2-(3-fluorophenyl)-5-methyl-imidazole |

| Benzene |

Advanced Analytical Method Development for the Characterization and Purity Assessment of 2 3 Fluorophenyl 5 Methyl 1h Imidazole

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity assessment of substituted imidazoles. nih.govijprajournal.com Method optimization is crucial to achieve the desired selectivity, sensitivity, and resolution for quantifying 2-(3-fluorophenyl)-5-methyl-1H-imidazole and its potential impurities.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of imidazole-containing compounds due to its versatility and applicability to a wide range of polar and non-polar analytes. nih.govsielc.com The development of a purity assessment method for 2-(3-fluorophenyl)-5-methyl-1H-imidazole involves the systematic optimization of several key chromatographic parameters to achieve efficient separation from any impurities.

The primary goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from peaks of any potential process impurities or degradants. Key steps in method development include:

Column Selection: C18 (octadecylsilane) columns are a common starting point, offering excellent hydrophobic retention for aromatic compounds like substituted imidazoles. pensoft.netnih.gov Other stationary phases, such as C8 or those with different functionalities (e.g., phenyl-hexyl, cyano), can be screened to modulate selectivity. nih.govchromatographytoday.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is typically used. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers, with acetonitrile often providing better peak shape and lower UV cutoff. nih.gov The aqueous phase usually contains a buffer (e.g., phosphate, acetate, or formate) to control the pH, which is critical for ionizable compounds like imidazoles to ensure consistent retention and peak shape. mdpi.comtandfonline.comresearchgate.net

Detection: A photodiode array (PDA) detector is highly advantageous as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment. nih.gov The detection wavelength is typically set at the UV maximum of the analyte for optimal sensitivity. nih.gov

An example of optimized RP-HPLC conditions for a related imidazole (B134444) derivative is presented below.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. nih.gov |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with o-phosphoric acid) | Buffers the mobile phase to ensure consistent ionization state and retention. pensoft.netresearchgate.net |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and elution strength. nih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities, ensuring elution of both early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. pensoft.net |

| Column Temp. | 30 °C | Controls viscosity and improves reproducibility of retention times. pensoft.net |

| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This method would be validated according to International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. eurjchem.com

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or excipients. nih.govijpsr.com The development of a SIAM for 2-(3-fluorophenyl)-5-methyl-1H-imidazole is essential for determining its intrinsic stability and shelf-life. gsconlinepress.com

The core of developing a SIAM involves performing forced degradation (stress testing) studies. biotech-asia.org In these studies, the drug substance is exposed to a variety of harsh conditions to accelerate its decomposition and generate potential degradation products. nih.gov The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can separate the intact drug from its degradants. nih.gov

The typical stress conditions applied are:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Reaction with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂). biotech-asia.org

Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).

Photolytic Degradation: Exposing the drug substance (in solid and solution form) to UV and visible light. nih.gov

The HPLC method is then optimized to resolve the main peak of 2-(3-fluorophenyl)-5-methyl-1H-imidazole from all degradation product peaks. A PDA detector is crucial here to assess peak purity and ensure that the main peak is spectrally homogeneous, confirming no co-elution of degradants. scielo.brresearchgate.net

| Stress Condition | Typical Reagent/Parameter | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | Hydrolysis of the imidazole ring or other susceptible functional groups. |

| Alkaline Hydrolysis | 0.1 M NaOH, 60 °C | Ring opening or other base-catalyzed reactions. nih.gov |

| Oxidation | 30% H₂O₂, Room Temperature | Formation of N-oxides or other oxidation products. |

| Thermal | 80 °C, 48 hours | Thermally induced decomposition. |

| Photolytic | UV light (254 nm), Visible light | Photochemical rearrangement or degradation. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. thermofisher.com These impurities can include residual solvents from the synthesis and purification process or volatile by-products. Regulatory bodies like the ICH have strict limits for residual solvents in APIs. ijprajournal.com

In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass information that aids in their structural identification by comparing the resulting spectra to a library. ijprajournal.comajrconline.org Headspace GC-MS is a particularly useful technique for analyzing residual solvents, as it involves sampling the vapor phase above the sample, avoiding interference from the non-volatile API. ijprajournal.com For some imidazole compounds, a derivatization step may be required to increase their volatility for GC-MS analysis. gdut.edu.cn

Potential volatile impurities in the synthesis of 2-(3-fluorophenyl)-5-methyl-1H-imidazole could include:

| Potential Volatile Impurity | Source in Synthesis | Analytical Method |

| Toluene | Reaction solvent | Headspace GC-MS |

| Ethanol | Recrystallization solvent | Headspace GC-MS |

| Pyridine | Catalyst or reagent | GC-MS |

| Acetonitrile | Purification solvent | Headspace GC-MS |

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Impurity Identification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for impurity profiling. ajrconline.orgajpaonline.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for identifying and characterizing unknown impurities at trace levels. researchgate.netijfmr.com

The process involves:

Separation: The HPLC system separates the impurities from the main compound.

Ionization: The eluent from the HPLC is directed to an ion source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI), which generates charged molecules. ijsdr.org

Mass Analysis: The ions are analyzed by a mass spectrometer, which provides the molecular weight of the impurity (from the parent ion).

Fragmentation (MS/MS): By selecting a specific parent ion and subjecting it to fragmentation, a characteristic fragmentation pattern is produced. This pattern provides detailed structural information, allowing for the elucidation of the impurity's structure. nih.gov

This technique is indispensable for characterizing degradation products formed during stability studies, especially when reference standards are not available. biotech-asia.org The high sensitivity of modern mass spectrometers allows for the detection and identification of impurities at levels well below the 0.1% threshold required by regulatory agencies. researchgate.netijsdr.org

Chiral Chromatography for Enantiomeric Purity Analysis (if applicable)

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.gov This analysis is critical when an API is chiral, as enantiomers can have different pharmacological and toxicological properties.

The compound 2-(3-fluorophenyl)-5-methyl-1H-imidazole is achiral as it does not possess a stereocenter (a carbon atom bonded to four different groups). Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for its purity analysis.

If a chiral center were present in a related imidazole derivative, the analysis would typically involve using a chiral stationary phase (CSP). tandfonline.comptfarm.pl Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for separating the enantiomers of various drug compounds, including many imidazole derivatives. rsc.orgwindows.net The mobile phase often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). ptfarm.plnih.gov The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. rsc.org

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 5 Methyl 1h Imidazole Derivatives

Influence of Fluorine Atom Position and Electronic Effects on Biological Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique electronic properties and small size. ingentaconnect.combenthamscience.comresearchgate.net In the context of 2-(3-fluorophenyl)-5-methyl-1H-imidazole, the fluorine atom at the meta-position of the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, which in turn affect its biological interactions. nih.govmdpi.com

The high electronegativity of fluorine creates a strong carbon-fluorine (C-F) bond, which can block metabolically vulnerable sites from oxidation by cytochrome P450 enzymes, thereby enhancing the molecule's metabolic stability and prolonging its therapeutic effect. nih.govmdpi.com The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of the imidazole (B134444) ring's N-H group, which can be crucial for binding to target proteins. nih.gov

The position of the fluorine atom on the phenyl ring is critical. While the subject compound has a 3-fluoro substitution, moving it to the ortho- (2-position) or para- (4-position) position would alter the molecule's electronic distribution and conformation. For instance, a para-substitution has been shown in other scaffolds to protect against aromatic hydroxylation and improve pharmacokinetic properties. nih.gov The small van der Waals radius of fluorine means it can often act as a bioisostere for a hydrogen atom, allowing the fluorinated compound to fit into a receptor's active site without significant steric hindrance. researchgate.netresearchgate.net This minimal steric effect, combined with its potent electronic influence, allows fluorine to form beneficial electrostatic and hydrogen-bond interactions with biological targets, potentially increasing drug potency. ingentaconnect.combenthamscience.comresearchgate.net

The table below illustrates how positional changes of the fluorine atom on a related phenyl ring scaffold can impact biological activity, using data from studies on fluorobenzoxaboroles as a representative example of how acidity (pKa), a key electronic parameter, is affected.

| Compound | Fluorine Position | pKa |

| Benzoxaborole | None | 7.39 |

| 5-fluorobenzoxaborole | 5 | 6.57 |

| 6-fluorobenzoxaborole | 6 | 6.97 |

| 7-fluorobenzoxaborole | 7 | 6.36 |

This table demonstrates the significant impact of fluorine substitution on the acidity of the boronic center, a key factor in its biological interactions. researchgate.net

Impact of Substituents on the Phenyl Ring on Biological Response

Beyond the fluorine atom, the introduction of other substituents onto the phenyl ring of 2-phenyl-imidazole derivatives can dramatically alter their biological response. The nature, size, and position of these substituents dictate how the molecule interacts with its target, influencing binding affinity and selectivity. researchgate.net

Structure-activity relationship studies on related benzimidazole (B57391) derivatives have shown that both electron-donating and electron-withdrawing groups can modulate activity. Electron-donating groups may enhance hydrophobic interactions with the target protein, which can be beneficial for activity. Conversely, electron-withdrawing groups can facilitate charge transfer and enhance binding to metalloproteins.

For example, studies on 2-phenylsubstituted benzimidazoles as antibacterial agents have revealed important SAR trends:

Amino groups: A 2-(4-aminophenyl)benzimidazole derivative showed moderate activity against P. aeruginosa. researchgate.net

Piperazine (B1678402)/Piperidine (B6355638) moieties: Derivatives with a 4-substituted piperazine or piperidine carbonyl group on the phenyl ring exhibited potent activity against S. aureus. researchgate.net

Urea (B33335) and Hydrazono groups: Compounds incorporating urea or pyrazolidinedione-hydrazono functionalities demonstrated significant antibacterial action against E. coli and S. aureus. researchgate.net

The following table summarizes the effect of different substituents on the phenyl ring on the antibacterial activity of a series of 2-phenyl-1H-benzimidazole derivatives.

| Phenyl Ring Substituent (R) | Biological Activity (MIC in µg/mL against S. aureus) |

| 4-amino | >100 |

| 4-chloro | 50 |

| 4-nitro | 25 |

| 3,4-dichloro | 12.5 |

This representative data highlights how modifying substituents on the phenyl ring can tune the biological activity of the core scaffold.

Role of the Imidazole Ring Substituents (e.g., Methyl Group at Position 5) on Activity

The methyl group is a small, lipophilic substituent. Its presence can enhance binding through hydrophobic or van der Waals interactions if it fits into a corresponding hydrophobic pocket on the target protein. However, it can also introduce steric hindrance that prevents optimal binding. Studies on related benzimidazole scaffolds have shown that the position of a methyl group is critical. For instance, in a series of GABA-A receptor modulators, a methyl group at the 6-position of the benzimidazole scaffold was found to be beneficial for activity, whereas a 5-methyl derivative induced a steric penalty and abolished interaction with the receptor. acs.org This highlights the high degree of spatial precision required for effective drug-receptor interactions.

| Imidazole/Benzimidazole Position | Substituent | Observed Effect on Activity |

| Benzimidazole C5 | Methyl | Abolished interaction with GABA-A receptor acs.org |

| Benzimidazole C6 | Methyl | Navigated molecule to allosteric recognition site acs.org |

| Imidazole C2 | Phenyl | Common motif in bioactive compounds researchgate.net |

| Imidazole N1 | Various | N1 substitution can significantly alter biological activity |

Systematic Design and Synthesis of Analogues for SAR Elucidation

The elucidation of structure-activity relationships relies on the systematic design and synthesis of analogues where specific parts of the lead molecule are modified. researchgate.net For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, a systematic approach would involve creating a library of related compounds to probe the importance of each structural feature. nih.gov

Design Strategy:

Phenyl Ring Modification: Synthesize analogues with the fluorine atom at the ortho- and para-positions to study the effect of its location. Additionally, introduce a variety of other substituents (e.g., -Cl, -CH3, -OCH3, -CF3, -NO2) at different positions to explore electronic and steric effects.

Imidazole Ring Modification: Replace the C5-methyl group with other alkyl groups (ethyl, propyl) or a simple hydrogen to determine the impact of steric bulk and lipophilicity at this position. Analogues could also be synthesized with substituents at the C4 position.

N1-Substitution: Synthesize a series of N1-substituted derivatives to explore potential new interaction points and modify the physicochemical properties of the molecule.

Synthetic Approach: A common and versatile method for synthesizing 2,5-disubstituted imidazoles is the Radziszewski reaction or related multicomponent reactions. For instance, a typical synthesis could involve the condensation of a substituted phenacyl bromide (or a related α-haloketone) with an appropriate amidine in the presence of ammonia (B1221849). Alternatively, a one-pot synthesis might involve reacting a substituted benzaldehyde (B42025) (e.g., 3-fluorobenzaldehyde), a dicarbonyl compound, and ammonia. chemijournal.com These methods allow for the flexible introduction of diverse substituents on both the phenyl and imidazole rings, facilitating the creation of a chemical library for comprehensive SAR studies. nih.govresearchgate.net

Mechanistic Research on Biological Interactions of 2 3 Fluorophenyl 5 Methyl 1h Imidazole

Investigation of Molecular Target Engagement and Binding Mechanisms

The biological activity of 2-(3-fluorophenyl)-5-methyl-1H-imidazole is rooted in its ability to interact with specific molecular targets, primarily enzymes and receptors.

Enzyme Modulation and Inhibition Kinetics (e.g., COX, p38 MAPK, IDO)

p38 Mitogen-Activated Protein Kinase (MAPK): Substituted fluorophenyl imidazoles have been identified as potent inhibitors of p38 MAPK, a key enzyme in the signal transduction cascade that leads to the production of pro-inflammatory cytokines. nih.govnih.govresearchgate.net The inhibitory action on p38 MAPK is a cornerstone of the compound's anti-inflammatory properties. nih.gov Studies on the closely related tetrasubstituted imidazole (B134444), N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), demonstrate highly potent inhibition of p38α MAPK. acs.org This class of compounds is known to bind to the kinase, preventing the phosphorylation of downstream targets and thereby suppressing the inflammatory response. acs.org

| Compound | Target Enzyme | IC50 | Source |

| CBS-3595 | p38α MAPK | 21 nM | acs.org |

| CBS-3595 | p38β MAPK | 14 nM | acs.org |

| This interactive table summarizes the inhibitory concentrations (IC50) of a structurally related fluorophenyl-imidazole compound against p38 MAPK isoforms. |

Cyclooxygenase (COX): The anti-inflammatory effects of fluorophenyl-imidazole derivatives are also linked to the modulation of cyclooxygenase enzymes. Rather than direct enzymatic inhibition, research indicates that these compounds work by reducing the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.govresearchgate.net By suppressing the expression of the COX-2 gene, the production of prostaglandins—key mediators of inflammation, pain, and fever—is significantly diminished.

Indoleamine 2,3-Dioxygenase (IDO): The phenyl-imidazole scaffold is a recognized inhibitor of Indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a central role in immune tolerance. nih.gov The inhibitory mechanism involves the imidazole ring interacting directly with the heme iron within the active site of the IDO enzyme. nih.govresearchgate.net This interaction blocks the catalytic activity of IDO, which is responsible for the degradation of tryptophan along the kynurenine pathway, a process exploited by tumors to create an immunosuppressive microenvironment. nih.govfrontiersin.org

Receptor Ligand Binding Studies

Research into the receptor binding profile of fluorophenyl-imidazoles has shown engagement with neurotransmitter receptors. Specifically, studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a structurally similar compound, have identified it as a positive allosteric modulator (PAM) of the GABA-A receptor. nih.gov This molecule was found to bind at the α1/γ2 interface of the receptor, enhancing GABA-induced ion currents. nih.gov This finding suggests that the fluorophenyl-imidazole scaffold possesses the necessary structural features for molecular recognition at this important class of receptors.

Cellular Pathway Modulation and Signaling Crosstalk (e.g., anti-inflammatory pathways, macrophage polarization)

The therapeutic potential of fluorophenyl-imidazole derivatives is significantly linked to their ability to modulate key cellular signaling pathways, most notably those involved in inflammation and immunity.

Anti-Inflammatory Pathway Inhibition: A primary mechanism of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Fluorophenyl-imidazole derivatives have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB. nih.govresearchgate.net This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov

Macrophage Polarization: A critical aspect of the compound's immunomodulatory effect is its ability to induce macrophage repolarization. nih.govresearchgate.net Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory/pro-resolution (M2) state. frontiersin.org Fluorophenyl-imidazole promotes a shift from the M1 phenotype to the M2 phenotype. nih.govnih.gov This is achieved by downregulating M1 markers while simultaneously upregulating M2 markers, effectively switching the macrophage's function from promoting inflammation to resolving it. nih.govresearchgate.net This repolarization leads to a decrease in pro-inflammatory mediators and an increase in anti-inflammatory cytokines, phagocytic activity, and markers associated with tissue repair. nih.gov

| Marker Type | Marker | Effect of Fluorophenyl-imidazole | Biological Role | Source |

| M1 (Pro-inflammatory) | TNF-α, IL-6, MCP-1, IL-12p70 | Downregulated | Pro-inflammatory signaling | nih.govnih.govresearchgate.net |

| M1 (Pro-inflammatory) | iNOS, COX-2 (mRNA) | Downregulated | Production of NO and prostaglandins | nih.govresearchgate.net |

| M1 (Pro-inflammatory) | TLR4 | Downregulated | LPS receptor, inflammatory activation | nih.govnih.gov |

| M2 (Anti-inflammatory) | IL-4, IL-10, IL-13 | Upregulated | Anti-inflammatory signaling, resolution | nih.gov |

| M2 (Anti-inflammatory) | CD206 (Mannose Receptor) | Upregulated | Phagocytosis, pathogen recognition | nih.gov |

| M2 (Anti-inflammatory) | Arginase-1, FIZZ-1 | Upregulated | Tissue repair, immune regulation | nih.govnih.gov |

| M2 Function | Phagocytic Activity | Increased | Clearance of debris and pathogens | nih.gov |

| This interactive table details the modulation of key M1 and M2 macrophage markers by fluorophenyl-imidazole derivatives. |

Molecular Basis of Observed Biological Activities (e.g., antimicrobial, anti-inflammatory)

The specific molecular interactions and pathway modulations of 2-(3-fluorophenyl)-5-methyl-1H-imidazole and its analogs provide a clear basis for their observed biological activities.

Molecular Basis of Anti-inflammatory Activity: The anti-inflammatory action is a direct result of a coordinated, multi-pronged mechanism. It is founded on the inhibition of key inflammatory kinases, p38 MAPK and NF-κB. nih.govnih.govresearchgate.net This upstream inhibition halts the signaling cascade that leads to the production of numerous inflammatory mediators, including TNF-α, IL-6, nitric oxide, and prostaglandins. nih.govnih.gov This effect is powerfully complemented by the compound's ability to repolarize macrophages toward an M2 phenotype, which not only ceases the production of inflammatory signals but actively promotes the resolution of inflammation and tissue healing. nih.govresearchgate.net

Molecular Basis of Antimicrobial Activity: The imidazole core is a well-established pharmacophore in antimicrobial agents. researchgate.net The mechanism of action for azole antifungals typically involves the inhibition of ergosterol biosynthesis, which is critical for the integrity of the fungal cell membrane. nih.gov However, research on a related compound, (Z)-5-amino-N'-(3-fluorophenyl)-1-methyl-1H-imidazole-4-carbohydrazonamide, suggests an alternative mechanism that does not rely on ergosterol depletion. nih.gov This analog was found to inhibit the dimorphic transition in Candida albicans, a key virulence factor that allows the yeast to form invasive hyphae. nih.gov By preventing this morphological change, the compound reduces the pathogen's ability to adhere to host cells and cause infection. nih.gov This indicates that the antimicrobial basis for some fluorophenyl-imidazoles may lie in the disruption of fungal virulence and development rather than direct cell lysis.

Future Research Directions and Unexplored Avenues for 2 3 Fluorophenyl 5 Methyl 1h Imidazole

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of complex imidazole (B134444) derivatives is a cornerstone of medicinal chemistry, driven by the wide range of biological activities these compounds possess. researchgate.net Traditional methods for imidazole synthesis, such as the Debus-Radziszewski and Van Leusen reactions, provide foundational pathways. numberanalytics.com However, the demand for more intricate and functionally diverse analogues of 2-(3-fluorophenyl)-5-methyl-1H-imidazole necessitates the development of more advanced and efficient synthetic strategies.

| Synthetic Approach | Description | Potential Advantages for Complex Analogues |

| Transition Metal Catalysis | Employs catalysts like copper (Cu) or palladium (Pd) to facilitate bond formation. numberanalytics.com | High efficiency, improved selectivity, access to complex structures not achievable through traditional methods. numberanalytics.com |

| Multicomponent Reactions | Combines three or more reactants in a single synthetic operation to form a new product containing portions of all reactants. researchgate.net | High atom economy, operational simplicity, rapid generation of chemical libraries, reduced waste. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Can significantly improve yields and shorten synthesis times compared to conventional heating. evitachem.com |

| Green Chemistry Approaches | Focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com | Environmental sustainability, use of renewable feedstocks, potential for solvent-free reactions. numberanalytics.com |

Advanced Computational Design of Next-Generation Imidazole Derivatives

Computational chemistry provides powerful tools for the rational design of novel molecules with desired properties, circumventing the need for extensive and costly trial-and-error synthesis. For 2-(3-fluorophenyl)-5-methyl-1H-imidazole, advanced computational methods can guide the development of next-generation derivatives with enhanced activity and specificity.

Molecular docking studies are essential for predicting how newly designed analogues will bind to biological targets like enzymes or receptors. nih.gov By simulating the interaction between a ligand and a protein at the atomic level, researchers can prioritize compounds that are most likely to exhibit high affinity and selectivity. nih.gov Furthermore, Density Functional Theory (DFT) computations can be employed to investigate the electronic structure and reactivity of imidazole derivatives, providing insights into their chemical behavior and potential interactions. researchgate.net These computational approaches, when combined with experimental data, can accelerate the drug discovery pipeline by focusing synthetic efforts on the most promising candidates. researchgate.net The design of compounds with improved metabolic stability is another key area where computational tools can be impactful, for instance, by predicting sites of metabolism. acs.orgnih.gov

| Computational Method | Application in Imidazole Derivative Design |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target, helping to rationalize binding affinity and guide the design of more potent inhibitors. nih.gov |

| Density Functional Theory (DFT) | Investigates the electronic properties, structure, and reactivity of molecules to understand their stability and interactions. researchgate.net |

| ADMET Prediction | In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of a compound to its biological activity, enabling the prediction of activity for novel structures. |

Comprehensive Elucidation of Pan-Assay Interference and Specificity

A significant challenge in high-throughput screening (HTS) for drug discovery is the prevalence of Pan-Assay Interference Compounds (PAINS). wikipedia.org PAINS are molecules that appear to be active against a wide range of biological targets but do so through non-specific mechanisms, leading to false-positive results. wikipedia.orgnih.gov These mechanisms can include chemical reactivity, compound aggregation, redox activity, or interference with assay technology (e.g., fluorescence). nih.govlongdom.org Common PAINS substructures include catechols, rhodanines, and quinones. wikipedia.org

Given that imidazole-containing compounds are frequently explored in drug discovery, it is crucial to comprehensively evaluate whether 2-(3-fluorophenyl)-5-methyl-1H-imidazole or its future analogues behave as PAINS. nih.gov Future research must involve rigorous counter-screening and mechanistic studies to distinguish true selective activity from non-specific interference. This includes assessing compound reactivity with thiols, checking for the formation of aggregates, and evaluating potential redox cycling. nih.govacs.org Understanding the potential for assay interference is essential to avoid wasting resources on developing "false hits" and to ensure that any observed biological activity is genuine and specific to the intended target. longdom.org A thorough investigation into these aspects will be critical for the legitimate advancement of this chemical scaffold in any therapeutic context.

Exploration of Non-Biological Research Applications (e.g., materials science, catalysis)

Beyond the biomedical field, the unique chemical properties of imidazole derivatives, particularly fluorinated ones, make them attractive candidates for applications in materials science and catalysis. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and intermolecular interactions. rsc.org

In materials science, fluorinated imidazole-based compounds are being explored for the creation of novel polymers and functionalized surfaces. numberanalytics.comacs.org These materials may exhibit desirable properties such as high thermal stability and ionic conductivity. researchgate.net For instance, fluorinated zeolitic-imidazolate frameworks (ZIFs) have demonstrated improved hydrophobicity and stability, opening up applications in areas like mechanical energy storage. acs.org The electronic characteristics of fluorinated imidazoles also make them suitable for use in organic light-emitting diodes (OLEDs) and as sensors. rsc.orgossila.com

In the field of catalysis, the imidazole ring is a well-known ligand in metalloenzymes, and its derivatives can serve as precursors to stable N-heterocyclic carbene (NHC) ligands for transition metal complexes. researchgate.net These complexes are used in a wide array of chemical transformations. researchgate.net The electron-withdrawing nature of the fluorine atom in 2-(3-fluorophenyl)-5-methyl-1H-imidazole could modulate the catalytic activity of such complexes, presenting an opportunity for designing new and more efficient catalysts. researchgate.net Further research into these non-biological applications could unlock new value for this class of compounds. numberanalytics.com

| Application Area | Potential Role of 2-(3-fluorophenyl)-5-methyl-1H-imidazole Analogues |

| Materials Science | Building blocks for fluorinated polymers with high thermal stability, components in organic electronic devices (e.g., OLEDs), and precursors for functional materials like fluorinated ZIFs. numberanalytics.comacs.orgresearchgate.net |

| Catalysis | Precursors for N-heterocyclic carbene (NHC) ligands to create transition metal catalysts for organic synthesis. researchgate.net |

| Environmental Applications | Development of materials for CO2 capture or the removal of heavy metals from contaminated environments. numberanalytics.com |

Q & A

Q. What are the established synthetic routes for 2-(3-fluorophenyl)-5-methyl-1H-imidazole, and how can reaction conditions be optimized?

A common method involves cyclocondensation of 2-bromo-(3-fluorophenyl)ethanone with formamide under reflux, yielding the target compound in ~52% purity . To optimize, consider varying solvents (e.g., ethanol vs. DMF), catalysts (e.g., ammonium acetate), and temperature gradients. Evidence from analogous imidazole syntheses suggests that microwave-assisted reactions or ultrasonication may enhance reaction efficiency and purity . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired product.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments performed?

Key techniques include:

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the fluorine atom at the 3-position deshields adjacent protons, causing splitting patterns (e.g., δ 7.51 ppm, J = 11.76 Hz in CDCl₃) .

- IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1607 cm⁻¹, aromatic C-F at ~1511 cm⁻¹) .

- HPLC : Assess purity using reverse-phase columns (e.g., NP-HPLC with 30:70 2-propanol/hexane) .

Cross-validate data with computational tools (e.g., ChemDraw simulations) to confirm assignments.

Q. What are the primary research applications of 2-(3-fluorophenyl)-5-methyl-1H-imidazole in medicinal chemistry?

This scaffold is explored for its bioactivity in enzyme inhibition (e.g., indoleamine 2,3-dioxygenase) and antimicrobial studies. Fluorine enhances metabolic stability and binding affinity, making it valuable in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data?

Discrepancies (e.g., unexpected ¹³C NMR shifts) may arise from solvent effects, impurities, or tautomerism. Strategies:

- Re-examine sample purity via elemental analysis (%C, %H, %N) .

- Use deuterated solvents to eliminate solvent artifacts.

- Compare DFT-calculated chemical shifts (e.g., Gaussian09) with experimental data to identify conformational mismatches .

Q. What strategies improve synthetic yield and regioselectivity in fluorinated imidazole derivatives?

- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity .

- Microwave synthesis : Reduces reaction time and byproducts (e.g., from 6 hours to 30 minutes) .

- Protecting groups : Introduce temporary groups (e.g., Boc) to shield reactive sites during synthesis .

Q. How can X-ray crystallography and molecular docking elucidate the compound’s binding interactions?

- Crystallography : Resolve the solid-state conformation (e.g., dihedral angles between imidazole and fluorophenyl groups) to guide SAR .

- Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., enzymes or receptors). Compare results with experimental binding assays (e.g., IC₅₀ values) to validate models .

Q. What computational methods are effective in predicting the compound’s physicochemical properties?

- LogP and solubility : Use QSAR models (e.g., SwissADME) to estimate lipophilicity and bioavailability.

- Tautomer stability : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate energy differences between tautomeric forms .

- Electrostatic potential maps : Visualize nucleophilic/electrophilic regions to predict reactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Replicate assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to minimize variability.

- Control experiments : Test for off-target effects (e.g., cytotoxicity assays).

- Meta-analysis : Compare structural analogs (e.g., 4-fluorophenyl vs. 3-fluorophenyl derivatives) to identify substituent-specific trends .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products